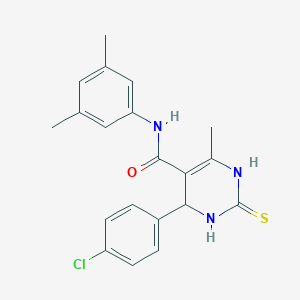

4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a thioxo-tetrahydropyrimidine core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,5-dimethylaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and acetic anhydride under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo moiety (-C=S) exhibits susceptibility to nucleophilic substitution. In structurally similar compounds, this group undergoes displacement with amines under acidic or basic conditions, forming pyrimidinone derivatives .

Key Reaction Pathway: Thioxo group+Amine→Thiourea or Pyrimidinone derivative

| Reaction Conditions | Reagents | Product Formed | Reference |

|---|---|---|---|

| Ethanolic HCl, reflux | Ethylenediamine | Bicyclic thiourea adducts | |

| DMF, K₂CO₃, 80°C | Morpholine derivatives | 2-Morpholinylpyrimidine analogs |

Oxidation Reactions

The thioxo group can be oxidized to a sulfonyl (-SO₂) group under controlled conditions. This transformation enhances polarity and alters biological activity .

Oxidation Mechanism: C SH2O2/AcOH SO2

| Oxidizing Agent | Temperature | Yield | Application | Reference |

|---|---|---|---|---|

| 30% H₂O₂ in glacial AcOH | 60°C, 4 hrs | 72-85% | Sulfonyl derivatives for bioassay |

Hydrolysis of the Carboxamide Moiety

The carboxamide group (-CONH-) undergoes hydrolysis in acidic or alkaline media to yield carboxylic acid derivatives. This reaction is critical for prodrug activation .

Hydrolysis Conditions: CONH HCl or NaOH COOH

| Medium | Catalyst | Product | Notes | Reference |

|---|---|---|---|---|

| 6N HCl, reflux | None | 5-Carboxylic acid derivative | Retains pyrimidine core | |

| 10% NaOH, ethanol | Phase transfer | Sodium carboxylate salt | Improved water solubility |

Cyclization and Condensation Reactions

The tetrahydropyrimidine core participates in cyclization reactions with aldehydes or ketones, forming fused heterocycles. This reactivity is exploited to generate libraries of bioactive analogs .

Example Reaction: Core 4 Chlorobenzaldehyde→Spiropyrimidine derivatives

| Reagent | Solvent | Product Structure | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol | Spiro[indole-3,4'-pyrim |

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and inflammatory diseases.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a thioxo group and a tetrahydropyrimidine core. The molecular formula is C19H19ClN2OS with a molecular weight of approximately 348.88 g/mol. Its IUPAC name reflects its intricate substituent arrangement, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

- A series of pyrimidine derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring can enhance this activity .

- In vitro studies have demonstrated that compounds similar to the target compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied:

- Compounds with structural similarities have shown efficacy against various cancer cell lines. For example, the presence of thioxo groups in related compounds has been linked to enhanced cytotoxicity against tumor cells such as HeLa and KB cells .

- Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can lead to increased potency against cancer cells .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, pyrimidines have been reported to exhibit:

- Anti-inflammatory effects : Some derivatives have demonstrated the ability to reduce inflammation in various models, which may be attributed to their interaction with inflammatory pathways .

- Antiviral activity : Certain analogs have shown promise against viral infections by inhibiting viral replication mechanisms .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It may interact with specific receptors or signaling pathways that modulate cellular responses.

- DNA/RNA Interaction : Some studies suggest that similar compounds can intercalate with nucleic acids, disrupting replication processes in pathogens and cancer cells .

Study 1: Antibacterial Activity Assessment

In a study conducted by Nagaraj and Reddy (2008), various pyrimidine derivatives were synthesized and tested for antibacterial activity against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial effects:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-(4-chlorophenyl) derivative | 0.8 | E. coli |

| 6-methyl derivative | 1.5 | S. aureus |

| 2-thiouracil derivative | 3.0 | Bacillus subtilis |

Study 2: Antitumor Efficacy Evaluation

A follow-up study evaluated the cytotoxic effects of similar compounds on HeLa cells:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thioxo-pyrimidine derivative | 10 | HeLa |

| Control (standard drug) | 15 | HeLa |

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-11-8-12(2)10-16(9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-4-6-15(21)7-5-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHRFTPPAHKSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.